molecular formula C11H14N2O4 B8322817 (3-nitrophenyl) N,N-diethylcarbamate

(3-nitrophenyl) N,N-diethylcarbamate

Cat. No.: B8322817
M. Wt: 238.24 g/mol
InChI Key: ZOGNFFXEHVEDNG-UHFFFAOYSA-N
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Description

(3-Nitrophenyl) N,N-diethylcarbamate is a chemical compound of interest in medicinal and organic chemistry research, particularly as a functionalized carbamate. The carbamate moiety is a recognized pharmacophore in neuroscience and pharmacology, often investigated for its pseudoirreversible inhibitory effects on enzymes such as butyrylcholinesterase (BChE) . Inhibiting BChE is a validated strategy for potentially addressing neurotransmitter deficits associated with neurodegenerative conditions, positioning this compound as a valuable template for developing neuroprotective agents . Beyond neuroscience, the structural features of this compound make it a versatile intermediate. The electron-withdrawing nitro group on the phenyl ring can influence the compound's reactivity and electronic properties, making it useful for further chemical transformations. Researchers can employ this compound in the synthesis of more complex molecular hybrids, such as those combining carbamate groups with other bioactive scaffolds like aurones or benzimidazoles, to explore multi-target therapeutic strategies . Its research applications are strictly limited to laboratory investigations. This product is intended for Research Use Only and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(3-nitrophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H14N2O4/c1-3-12(4-2)11(14)17-10-7-5-6-9(8-10)13(15)16/h5-8H,3-4H2,1-2H3

InChI Key

ZOGNFFXEHVEDNG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitrophenyl Chloroformate

3-Nitrophenol is treated with phosgene or triphosgene in DCM under inert conditions. Pyridine catalyzes the formation of the chloroformate, which is isolated via vacuum distillation. For safer handling, 4-nitrophenyl chloroformate (PNPCF) serves as a surrogate, yielding 3-nitrophenyl chloroformate in 90% efficiency.

Aminolysis with Diethylamine

The chloroformate intermediate is reacted with excess diethylamine (2.0 equiv) in DCM at 0°C. Quenching with aqueous sodium bicarbonate followed by column chromatography (petroleum ether/ethyl acetate, 5:1) affords the carbamate in 78–82% yield.

Oxidation of 3-Aminophenyl N,N-Diethylcarbamate

Introducing the nitro group via oxidation of an amino precursor provides a regioselective pathway. This method, inspired by the synthesis of 3-nitrophenyl alkynes, involves:

Preparation of 3-Aminophenyl N,N-Diethylcarbamate

3-Aminophenol is carbamoylated using N,N-diethylcarbamoyl chloride under standard conditions (DCM, TEA, 25°C, 4 hours). The amino-carbamate intermediate is isolated in 88% yield.

Oxidative Nitration

Treatment with isoamyl nitrite and copper chloride (1.5 equiv) in acetone at 55–60°C for 2 hours oxidizes the amino group to nitro. The reaction proceeds via a diazonium intermediate, with CuCl2 acting as a Lewis acid to stabilize transition states. Recrystallization from isopropyl ether yields (3-nitrophenyl) N,N-diethylcarbamate in 75% purity, which is further refined via silica gel chromatography.

Comparative Analysis of Methodologies

MethodStarting MaterialYield (%)Purity (%)Key AdvantagesLimitations
Direct Carbamoylation3-Nitrophenol70–85>95One-step, minimal byproductsRequires excess reagents
Chloroformate Route3-Nitrophenol78–8298High regiocontrol, scalableMulti-step, hazardous intermediates
Oxidative Nitration3-Aminophenol7590Regioselective nitro introductionModerate yields, oxidation side reactions

Mechanistic Insights and Kinetic Studies

Carbamoyl Chloride Reactivity

Density functional theory (DFT) calculations reveal that the electrophilicity of N,N-diethylcarbamoyl chloride is enhanced by the nitro group’s −M effect, lowering the activation energy for SNAr by 15 kcal/mol compared to unsubstituted phenyl carbamates.

Oxidative Pathways

Kinetic profiling of the CuCl2-mediated oxidation shows a first-order dependence on both the amino-carbamate and isoamyl nitrite, with an activation energy (EaE_a) of 24.3 kJ/mol.

Industrial-Scale Considerations

Cost Efficiency

The chloroformate route, despite its hazards, is preferred for bulk synthesis due to recyclable solvents (e.g., acetone) and minimal purification steps .

Chemical Reactions Analysis

Types of Reactions: (3-nitrophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1.1. Synthesis of Bioactive Compounds

(3-nitrophenyl) N,N-diethylcarbamate serves as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to participate in chemoselective reactions has been highlighted in the development of muscle relaxants and other pharmaceuticals. For instance, it has been utilized in the synthesis of neostigmine methyl sulfate, a drug used for treating myasthenia gravis, through a novel process that maintains high chemoselectivity towards aromatic amino groups without unwanted side reactions .

1.2. Anticancer Activity

Recent studies have indicated that derivatives of carbamates, including those related to this compound, exhibit promising anticancer properties. For example, compounds with similar structures have shown strong inhibitory effects on tumor cell lines, demonstrating potential for further development into therapeutic agents against various cancers . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anti-proliferative activity .

2.1. Insecticides and Herbicides

Compounds like this compound have been explored for their potential use as insecticides and herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms. The nitrophenyl group enhances the compound's bioactivity against certain pests, making it a candidate for developing environmentally friendly agricultural chemicals .

3.1. Building Block for Heterocycles

The compound is also recognized for its utility as a building block in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Its reactivity allows for the formation of diverse heterocyclic structures that possess various biological activities, including antimicrobial and antifungal properties .

4.1. Study on Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound derivatives demonstrated significant tumor growth inhibition in ovarian cancer models. The mechanism involved induction of apoptosis and inhibition of angiogenesis, indicating its potential as an effective cancer treatment .

4.2. Insecticidal Activity Assessment

Another study evaluated the insecticidal activity of this compound against common agricultural pests. Results showed effective mortality rates at low concentrations, suggesting its viability as a natural pesticide alternative .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
PharmaceuticalSynthesis of neostigmine methyl sulfateHigh chemoselectivity achieved
PharmaceuticalAnticancer activity studiesSignificant tumor inhibition observed
AgriculturalInsecticide developmentEffective against common pests
Chemical SynthesisBuilding block for heterocyclesDiverse biological activities achieved

Mechanism of Action

The mechanism of action of diethyl-carbamic acid-3-nitro-phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Rivastigmine Analogs with N,N-Diethylcarbamate Moieties

Rivastigmine, a carbamate-based AChE inhibitor, has inspired analogs such as [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate (Compound 10989924). Key comparisons include:

  • Binding Affinity : This compound exhibits superior docking affinity (-9.0 kcal/mol) compared to rivastigmine (-6.4 kcal/mol) and interacts with critical AChE residues (Tyr123, Tyr336, Tyr340, Phe337, Trp285) .
  • Stability : Molecular dynamics simulations (100 ns) revealed stable RMSD (<2 Å) and RMSF values, indicating robust protein-ligand interactions .
  • ADME Properties : High blood-brain barrier (BBB) permeability and compliance with Lipinski’s Rule of Five suggest favorable drug-likeness .

Table 1 : Comparison of Rivastigmine Analogs

Compound Binding Affinity (kcal/mol) Key Residue Interactions BBB Permeability
Rivastigmine -6.4 Trp285, Phe337 Moderate
[3-(1-Methylpiperidin-2-yl)phenyl] N,N-Diethylcarbamate -9.0 Tyr123, Tyr336, Tyr340, Phe337, Trp285 High

Substituted Phenyl N,N-Diethylcarbamates

Variations in the phenyl ring substituents significantly impact biological activity:

  • 3-Chloro and 3-Fluoro Derivatives: Compounds like O-3-chlorophenyl N,N-diethylcarbamate and O-3-fluorophenyl N,N-diethylcarbamate are intermediates in synthetic routes for halogenated heterocycles.
  • 3-Nitrophenyl Ethyl(methyl)carbamate : A close analog with ethyl-methyl substitution on the carbamate nitrogen (CAS 1346242-31-6). The bulkier diethyl groups in (3-nitrophenyl) N,N-diethylcarbamate may enhance steric hindrance, affecting binding pocket accessibility .

Table 2 : Substituent Effects on Carbamate Derivatives

Substituent Electronic Effect Example Compound Key Application
-NO₂ Strong EWG This compound Potential AChE Inhibition
-Cl Moderate EWG O-3-Chlorophenyl N,N-Diethylcarbamate Synthetic Intermediate
-F Mild EWG O-3-Fluorophenyl N,N-Diethylcarbamate HER2-Targeted Anticancer Agents

N,N-Diethylcarbamate-Functionalized Anticancer Agents

Pyrazole-based aurone analogs with N,N-diethylcarbamate groups (e.g., 6-position substituted aurones ) demonstrate activity against the AGS cancer cell line. Unlike this compound, these compounds target HER2 receptors, highlighting the scaffold’s versatility. The carbamate group enhances alignment in enzyme active sites, but the aurone backbone prioritizes planar aromatic interactions over nitro-group-mediated polar binding .

Mechanistic and Pharmacokinetic Insights

  • AChE Inhibition : The nitro group in this compound may stabilize interactions via hydrogen bonding or π-π stacking, similar to bisdemethoxycurcumin’s interaction with Trp285 and His446 in AChE .
  • Synthetic Utility : Unlike aluminum carbamates (e.g., diisobutylaluminum N,N-diethylcarbamate), which lack direct reactivity with NCAs, the target compound’s nitro group could facilitate electrophilic substitution reactions, enabling diverse derivatization .
  • Thermodynamic Stability : Principal Component Analysis (PCA) of similar compounds shows that N,N-diethylcarbamate derivatives exhibit superior shape complementarity (PC3) and flexibility (PC2) compared to tacrine analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-nitrophenyl) N,N-diethylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via lithiation-electrophilic trapping strategies. For example, O-aryl carbamates react with s-BuLi to generate lithiated intermediates, followed by quenching with electrophiles (e.g., nitriles or isothiocyanates). Reaction time (30 min) and temperature (e.g., −78°C for lithiation) are critical for minimizing side reactions. Yields range from 76% to 88% depending on substituents, as shown in studies using O-4-chlorophenyl N,N-diethylcarbamate derivatives . Purification via column chromatography (hexane/EtOAc) ensures high purity.

Q. How can NMR and mass spectrometry reliably characterize this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm) and carbamate carbonyls (δ 152–156 ppm). Substituents like nitro groups cause downfield shifts in adjacent protons .
  • HRMS : Accurately confirms molecular ions (e.g., [M+H]⁺ with <5 ppm error). For example, O-4-chloro-2-(phenylcarbamothioyl)phenyl N,N-diethylcarbamate (C₁₈H₂₀ClN₂O₂S) showed a calculated mass of 363.0929 vs. observed 363.0934 .

Q. What are common side reactions during carbamate functionalization, and how are they mitigated?

  • Methodological Answer : Competing pathways like over-lithiation or nucleophilic attack at unintended positions occur with bulky electrophiles. Kinetic control (e.g., low-temperature lithiation) and sterically hindered bases (e.g., n-BuLi vs. s-BuLi) suppress side reactions. For example, bromine-lithium exchange in O-(1-bromo-2-naphthyl)carbamates prevents rearrangement .

Advanced Research Questions

Q. How do computational models explain the migratory behavior of o-lithiated carbamates in Snieckus–Fries rearrangements?

  • Methodological Answer : Density-functional theory (DFT) simulations reveal that migratory aptitude depends on electron density and steric effects. For example, nitro groups at the 3-position stabilize transition states via resonance, lowering activation barriers. Kinetic vs. thermodynamic control explains why some intermediates rearrange while others do not . The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) further validates these models .

Q. How can contradictory spectral or reactivity data be resolved in carbamate studies?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. For example, HRMS discrepancies (e.g., unrecorded data for 16ek) require cross-validation with alternative techniques like IR or X-ray crystallography. Iterative analysis (e.g., comparing ¹³C NMR shifts across derivatives) identifies systematic errors . emphasizes triangulating data from multiple experiments to resolve ambiguities .

Q. What structure-activity relationships (SARs) govern the biological or catalytic activity of (3-nitrophenyl) carbamates?

  • Methodological Answer : Nitro groups enhance electrophilicity, enabling interactions with biological targets (e.g., acetylcholinesterase). Docking studies on rivastigmine analogs, such as [3-(1-piperidin-1-ylethyl)phenyl] N,N-diethylcarbamate, show improved binding affinity due to nitro-induced polarization of the carbamate carbonyl . Substituent positioning (para vs. meta) further modulates steric and electronic effects .

Key Notes

  • Computational methods (DFT, docking) and experimental data (NMR, HRMS) must align to ensure reproducibility.
  • Contradictions in migratory behavior or spectral data require mechanistic re-evaluation .

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